4'-チオウリジン

概要

説明

科学的研究の応用

1-(4-thio-beta-D-ribofuranosyl)uracil has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids.

Biology: It is incorporated into RNA molecules to study RNA structure and function.

Industry: It is used in the development of nucleoside analogues for therapeutic applications.

作用機序

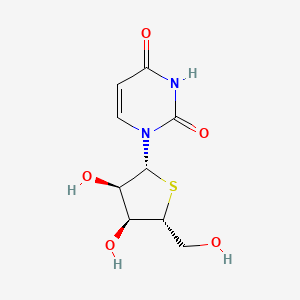

4’-Thiouridine, also known as “1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione” or “1-(4-thio-beta-D-ribofuranosyl)uracil”, is a modified nucleotide found in transfer RNA (tRNA) molecules . This compound plays a significant role in various biological processes, including RNA synthesis and cellular stress responses .

Target of Action

The primary target of 4’-Thiouridine is the uracil at position 8 (U8) of tRNA molecules . This modification is essential for the stability of tRNA and cellular UV protection .

Mode of Action

4’-Thiouridine interacts with its target by replacing the oxygen atom in the uracil base with a sulfur atom . This modification is catalyzed by the enzyme 4-thiouridine synthetase (ThiI), which uses Mg-ATP to activate the U8 in tRNA and transfers sulfur to form 4’-Thiouridine .

Biochemical Pathways

The biosynthesis of 4’-Thiouridine starts with the enzyme cysteine desulfurases, which generate persulfide (an activated form of sulfur) from cysteine . This activated sulfur is then delivered to the biosynthesis pathway by various sulfur-carrier proteins . Finally, specific “modification enzymes” activate the target tRNAs and incorporate the sulfur atoms .

Pharmacokinetics

The pharmacokinetics of 4’-Thiouridine involve its uptake into cells, which is mediated by two distinct families of nucleoside transporters . Once inside the cell, 4’-Thiouridine can be incorporated into nascent RNA .

Result of Action

The incorporation of 4’-Thiouridine into RNA plays a crucial role in assessing nascent RNA synthesis . It enhances site-specific crosslinking and acts as a photoaffinity probe due to its stability even while lacking specific photoactivation . It also inhibits rRNA synthesis and triggers a nucleolar stress response .

Action Environment

The action of 4’-Thiouridine can be influenced by various environmental factors. For instance, the efficiency of 4’-Thiouridine incorporation into RNA can be affected by the expression levels of the major uridine transporters in different cell types .

生化学分析

Biochemical Properties

1-(4-thio-beta-D-ribofuranosyl)uracil plays a crucial role in biochemical reactions, primarily due to its structural similarity to natural nucleosides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA synthesis by incorporating into DNA strands, thereby interfering with the replication process. This compound also interacts with enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is essential for DNA synthesis and repair. The sulfur atom in its structure enhances its metabolic stability, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-thio-beta-D-ribofuranosyl)uracil change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Studies have shown that its stability is enhanced by the presence of sulfur in its structure, which protects it from enzymatic degradation . Long-term exposure to 1-(4-thio-beta-D-ribofuranosyl)uracil in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound can maintain its activity over several days, leading to prolonged therapeutic effects .

準備方法

The synthesis of 1-(4-thio-beta-D-ribofuranosyl)uracil involves several steps. One common method is the Pummerer reaction, which is used to introduce the sulfur atom into the ribose ring . The synthetic protocol typically involves the preparation of 4’-thioribonucleoside units, which are then incorporated into the nucleoside structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

化学反応の分析

1-(4-thio-beta-D-ribofuranosyl)uracil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

1-(4-thio-beta-D-ribofuranosyl)uracil is unique due to the presence of a sulfur atom in the ribose ring, which enhances its stability and biological activity compared to other nucleoside analogues. Similar compounds include:

4’-thiocytidine: Another thionucleoside with similar properties.

4’-thioadenosine: A thionucleoside analogue with potential therapeutic applications.

4’-thioguanosine: Known for its stability and biological activity.

These compounds share the common feature of having a sulfur atom in the ribose ring, which contributes to their enhanced stability and biological activity.

生物活性

1-(4-thio-beta-D-ribofuranosyl)uracil, also known as 4-thio-uridine, is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. Its unique structural modifications enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a ribofuranosyl sugar moiety with a sulfur atom substitution at the 4-position of the uracil base. This modification is crucial for its biological activity, as it alters the compound's interaction with enzymes and nucleic acid structures.

Antiviral Activity

Research indicates that 1-(4-thio-beta-D-ribofuranosyl)uracil exhibits significant antiviral properties. It has been shown to inhibit various RNA viruses by interfering with viral replication processes. The mechanism involves incorporation into viral RNA, leading to termination of RNA synthesis.

Key Findings:

- Inhibition of Viral Replication: Studies have demonstrated that 4-thio-uridine effectively inhibits the replication of viruses such as influenza and hepatitis C virus (HCV) .

- Mechanism of Action: The compound is believed to compete with natural nucleotides for incorporation into viral RNA, thereby disrupting the synthesis process .

Anticancer Activity

1-(4-thio-beta-D-ribofuranosyl)uracil has also shown promise in cancer therapy. Its ability to interfere with nucleic acid metabolism makes it a candidate for treating various malignancies.

Case Studies:

- Leukemia Models: In vitro studies have reported that the compound exhibits cytotoxic effects against leukemia cell lines, inducing apoptosis and inhibiting cell proliferation .

- Solid Tumors: Preliminary in vivo studies suggest efficacy against solid tumors, although further research is required to establish optimal dosing and delivery methods .

The biological activity of 1-(4-thio-beta-D-ribofuranosyl)uracil can be attributed to several mechanisms:

- Incorporation into RNA: The thio-modification allows for better incorporation into RNA strands, leading to faulty RNA synthesis.

- Enzyme Inhibition: It inhibits key enzymes involved in nucleotide metabolism, affecting both viral and cancer cell proliferation pathways .

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, which can lead to reduced tumor growth .

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4-thio-beta-D-ribofuranosyl)uracil is essential for its therapeutic application:

- Absorption and Distribution: The compound is absorbed via active transport mechanisms due to its structural similarity to natural nucleosides.

- Metabolism: It undergoes phosphorylation to form active triphosphate derivatives that exert biological effects.

- Excretion: Renal excretion is the primary route for elimination from the body.

Data Tables

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSPKJVFRAYWAR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317166 | |

| Record name | 4′-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6741-73-7 | |

| Record name | 4′-Thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6741-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 4'-thiouridine?

A1: 4'-Thiouridine has the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol.

Q2: How does the sulfur substitution at the 4' position influence the conformation of 4'-thiouridine compared to uridine?

A: X-ray crystallography studies have revealed that the substitution of sulfur for oxygen in the carbohydrate ring of 4'-thiouridine leads to significant changes in the conformation of the sugar moiety compared to uridine. [] This conformational change has implications for the interaction of 4'-thiouridine with enzymes and its biological activity. [, ]

Q3: Are there any unique spectroscopic properties of 4'-thiouridine compared to uridine?

A: Yes, 4'-thiouridine exhibits distinct spectroscopic properties compared to uridine, primarily due to the presence of the sulfur atom. It displays a characteristic absorption band around 335 nm and exhibits phosphorescence upon excitation, with emission peaks observed around 475 nm and 550 nm. [, ] This unique photochemistry of 4'-thiouridine makes it a valuable tool for photocrosslinking studies to investigate RNA structure and RNA-protein interactions. [, ]

Q4: What are the common synthetic routes for preparing 4'-thiouridine?

A4: Several synthetic strategies have been developed for 4'-thiouridine, including:

- Direct Coupling: This method involves coupling a silylated pyrimidine base, such as bis(trimethylsilyl)-5-ethyluracil, with a 4-thiopyranose sugar, followed by deprotection steps. []

- Pummerer Reaction: This approach utilizes a 4-thiofuranoid glycal S-oxide as a starting material, which undergoes an additive Pummerer reaction to introduce the desired functionality. [, ]

- Hypervalent Iodine Reagents: Coupling cyclic sulfides with silylated pyrimidine bases in the presence of hypervalent iodine reagents, such as PhI=O, provides an alternative route to 4'-thiouridine. []

Q5: Can the 5-position of the uracil base in 4'-thiouridine be further modified?

A: Yes, the 5-position of 4'-thiouridine can be readily halogenated to generate analogues like 5-fluoro-4'-thiouridine, 5-chloro-4'-thiouridine, 5-bromo-4'-thiouridine, and 5-iodo-4'-thiouridine. [, , ] These modifications can alter the compound's biological activity and provide valuable tools for studying RNA structure and function. []

Q6: What is the primary mechanism of action of 4'-thiouridine and its analogues as antiviral agents?

A: 4'-thiouridine analogues, particularly those with a 5-substituted uracil base like (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine (S-BVDU), exhibit potent antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) by inhibiting viral DNA polymerase and/or thymidylate synthase. [, , ]

Q7: Is 4'-thiouridine incorporated into cellular RNA?

A: Yes, 4'-thiouridine is readily taken up by cells and incorporated into RNA transcripts. This property has made 4'-thiouridine a powerful tool for studying RNA synthesis, processing, and degradation. [, , ] By combining 4-thiouridine labeling with RNA sequencing techniques, researchers can obtain valuable insights into the dynamics of the transcriptome.

Q8: Does 4'-thiouridine affect the stability of RNA duplexes?

A: Studies have demonstrated that the presence of 4'-thiouridine in RNA duplexes can either increase or decrease their thermal stability depending on its position and the identity of the opposing base. [, ] Generally, 4'-thiouridine-containing RNA duplexes exhibit higher resistance to nuclease degradation compared to unmodified RNA. [, ]

Q9: Does the presence of 4'-thiouridine in bacterial cells provide any photoprotection?

A: Research suggests that the presence of 4-thiouridine in bacterial tRNA contributes to a high level of photoprotection against near-ultraviolet radiation (near UV; 300–380 nm). [, ] This protective effect is attributed to the unique photochemistry of 4-thiouridine, which can absorb UV radiation and dissipate the energy through non-damaging pathways.

Q10: What are some of the challenges associated with developing 4'-thiouridine analogues as therapeutic agents?

A10: While 4'-thiouridine analogues hold promise as antiviral and anticancer agents, challenges remain in translating their in vitro activity into clinical efficacy. These challenges include:

- Delivery and Targeting: Efficient delivery of these compounds to target cells and tissues is crucial for optimal therapeutic outcomes. []

- Resistance: The emergence of resistant viral strains is a concern, requiring the development of strategies to overcome potential resistance mechanisms. []

- Toxicity and Safety: A comprehensive understanding of the toxicity and long-term safety profile of these compounds is essential for clinical development. []

Q11: What are the potential future applications of 4'-thiouridine in RNA research?

A11: 4'-Thiouridine is poised to play an increasingly important role in advancing RNA research, particularly in:

- Live Cell Imaging: The unique fluorescent properties of 4'-thiouridine make it suitable for developing novel probes for live-cell RNA imaging. []

- RNA Therapeutics: The ability to synthesize modified RNAs containing 4'-thiouridine with enhanced stability and binding affinity holds promise for developing RNA-based therapeutics. []

- Understanding RNA Metabolism: The use of 4'-thiouridine labeling coupled with high-throughput sequencing techniques will continue to provide valuable insights into the complex regulatory mechanisms governing RNA metabolism. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。